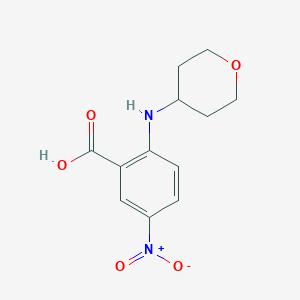

5-nitro-2-(oxan-4-ylamino)benzoic acid

Description

Properties

Molecular Formula |

C12H14N2O5 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

5-nitro-2-(oxan-4-ylamino)benzoic acid |

InChI |

InChI=1S/C12H14N2O5/c15-12(16)10-7-9(14(17)18)1-2-11(10)13-8-3-5-19-6-4-8/h1-2,7-8,13H,3-6H2,(H,15,16) |

InChI Key |

YUOAVOBOJGSMIO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(oxan-4-ylamino)benzoic acid typically involves the following steps:

Nitration of Benzoic Acid: The initial step involves the nitration of benzoic acid to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Amination: The nitrobenzoic acid is then subjected to amination with tetrahydro-2H-pyran-4-amine. This reaction is typically carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity 5-nitro-2-(oxan-4-ylamino)benzoic acid.

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(oxan-4-ylamino)benzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, and suitable solvents such as ethanol.

Substitution: Nucleophiles such as amines or thiols, and appropriate solvents.

Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.

Major Products

Reduction: 5-amino-2-(tetrahydro-2H-pyran-4-ylamino)benzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Esterification: Esters of 5-nitro-2-(oxan-4-ylamino)benzoic acid.

Scientific Research Applications

5-nitro-2-(oxan-4-ylamino)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-nitro-2-(oxan-4-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The tetrahydro-2H-pyran-4-ylamino moiety may enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and CFTR Inhibition

Key analogs of NPPB and their effects on CFTR chloride channel inhibition are summarized below:

Key Findings:

- Phenylalkyl Chain Importance : The phenyl group in NPPB’s aliphatic chain enhances hydrophobic interactions with CFTR. Removing it (BANB) reduces potency slightly, while adding a second phenyl (NDPB) increases binding affinity .

- Nitro Group Criticality : The 5-nitro group is essential for activity; its removal (PPAB) abolishes inhibition .

Comparison with 5-Nitro-2-(Oxan-4-ylamino)Benzoic Acid

The oxan-4-ylamino substituent introduces a morpholine ring, a polar, electron-rich heterocycle. Based on structure-activity relationships (SAR) from NPPB analogs:

- Polarity vs. Hydrophobicity : The morpholine group may improve aqueous solubility compared to phenylalkyl chains but could reduce affinity for hydrophobic binding pockets in targets like CFTR.

- Steric and Electronic Effects : The rigid morpholine ring might sterically hinder binding or alter electronic interactions with charged residues (e.g., lysine or arginine in CFTR’s pore) .

- Hypothetical Activity : If tested, this compound’s Kd might fall between BANB and NPPB, depending on whether the morpholine’s polarity compensates for reduced hydrophobicity.

Broader Implications and Unstudied Analogs

- Role of Charged Residues : Mutagenesis studies show that CFTR residues K335 and R347 influence NPPB binding. A morpholine-substituted analog might interact differently with these residues due to altered hydrogen-bonding capacity .

- Anion Permeation Effects : NPPB’s block is reduced by permeant anions like SCN<sup>−</sup>, suggesting competitive binding. The morpholine group’s polarity might modulate this interaction .

Q & A

Q. What are the recommended methods for synthesizing 5-nitro-2-(oxan-4-ylamino)benzoic acid and ensuring purity?

Methodological Answer: Synthesis typically involves nitration of a precursor benzoic acid derivative under controlled conditions. For example, nitration of 2-(oxan-4-ylamino)benzoic acid can be performed using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C to ensure regioselectivity at the 5-position . Post-reaction, purification via column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) is critical. Purity is validated using HPLC (>95% purity threshold) and structural confirmation via -NMR (e.g., aromatic proton signals at δ 8.2–8.5 ppm for nitro groups) and LC-MS (to confirm molecular ion peaks) .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substitution patterns (e.g., nitro group at C5, oxan-4-ylamino at C2) .

- High-Resolution Mass Spectrometry (HR-MS): To verify molecular formula (e.g., [M+H] at m/z 321.1054 for ) .

- HPLC/UV-Vis: To assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR: To identify functional groups (e.g., nitro stretch at ~1520 cm, carboxylic acid O-H stretch at ~2500–3300 cm) .

Q. How should researchers handle solubility and stability issues during experimental setups?

Methodological Answer:

- Solubility: Prepare stock solutions in DMSO (e.g., 100 mM) and dilute in aqueous buffers (final DMSO ≤0.1% to avoid cytotoxicity) . Test solubility in PBS (pH 7.4) or cell culture media using dynamic light scattering (DLS) to detect aggregates.

- Stability: Store solid compounds at -20°C under argon. Assess solution stability via HPLC over 24–72 hours under experimental conditions (e.g., 37°C, pH 7.4) . Avoid exposure to strong oxidizers or UV light to prevent nitro group degradation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

- Systematic Modifications: Vary substituents on the benzoic acid core (e.g., nitro group position, oxan-4-ylamino chain length) .

- Biological Assays: Test analogs in target-specific assays (e.g., CFTR chloride channel inhibition using two-microelectrode voltage clamp in Xenopus oocytes) .

- Data Analysis: Compare inhibition constants () and voltage dependence. For example, adding a phenyl ring to the aliphatic chain (as in NDPB) increases potency (: 58 µM vs. 166 µM for NPPB) .

Table 1: SAR of Selected Analogs

| Compound | Modification | (µM) | Voltage Dependence |

|---|---|---|---|

| NPPB | Base structure | 166 | Strong |

| BANB | Phenyl ring removed | 243 | Moderate |

| NDPB | Extra phenyl ring added | 58 | Strong |

| PPAB | Nitro group removed | >1000 | Weak |

Q. What electrophysiological assays are appropriate for studying its ion channel interactions?

Methodological Answer:

-

Two-Microelectrode Voltage Clamp: For CFTR channels expressed in Xenopus oocytes. Measure inward/outward currents at voltages from -790 mV to +60 mV .

-

Protocol: Pre-incubate oocytes with 100 µM compound. Calculate using the Woodhull equation:

-

Controls: Include permeant anions (e.g., SCN) to test competitive inhibition .

Q. How to address discrepancies in inhibition potency data across different experimental models?

Methodological Answer:

- Variable Control: Standardize assay conditions (e.g., voltage, temperature, anion composition). For example, SCN reduces NPPB’s by 50% in CFTR .

- Model Comparison: Cross-validate in mammalian cell lines (e.g., HEK293 expressing CFTR) vs. Xenopus oocytes. Use site-directed mutagenesis (e.g., K335E/R347E mutants) to identify binding residues .

- Statistical Analysis: Apply ANOVA with post-hoc tests to compare values across models.

Q. What mutational studies can elucidate binding interactions with target proteins like CFTR?

Methodological Answer:

- Mutagenesis: Generate CFTR mutants (e.g., K335E, R347E) to disrupt putative binding pockets. Measure shifts in (e.g., R347E increases to 1573 µM vs. 166 µM in wild-type) .

- Docking Simulations: Use cryo-EM structures of CFTR (PDB: 6MSM) for in silico docking. Focus on interactions between the nitro group and Arg347 or Lys335 .

- Free-Energy Perturbation (FEP): Quantify binding energy changes upon mutagenesis using molecular dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.